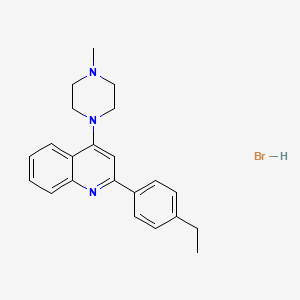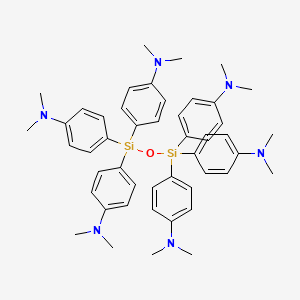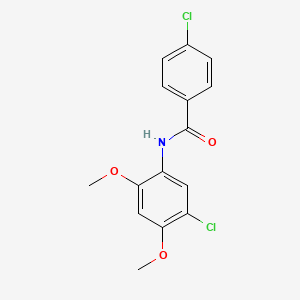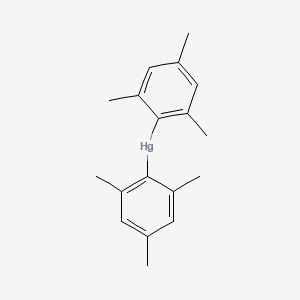
2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline class of chemicals. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide typically involves multi-step organic reactions. One common method might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce tetrahydroquinoline compounds.
科学研究应用
2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety might enhance binding affinity or selectivity towards certain molecular targets.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the piperazine and ethylphenyl groups, potentially resulting in different biological activities.
4-(4-Methyl-1-piperazinyl)quinoline: Similar structure but without the ethylphenyl group.
2-(4-Ethylphenyl)quinoline: Lacks the piperazine group.
Uniqueness
The presence of both the 4-ethylphenyl and 4-methyl-1-piperazinyl groups in the quinoline core makes 2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide unique. These groups may confer specific biological activities or enhance the compound’s pharmacokinetic properties.
属性
CAS 编号 |
853349-59-4 |
|---|---|
分子式 |
C22H26BrN3 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C22H25N3.BrH/c1-3-17-8-10-18(11-9-17)21-16-22(25-14-12-24(2)13-15-25)19-6-4-5-7-20(19)23-21;/h4-11,16H,3,12-15H2,1-2H3;1H |
InChI 键 |
QJGYGYDDYYYMLA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)



